molecular formula C12H24N2O B14893624 n-(3-(Pyrrolidin-1-yl)propyl)pivalamide

n-(3-(Pyrrolidin-1-yl)propyl)pivalamide

Cat. No.: B14893624
M. Wt: 212.33 g/mol
InChI Key: UEVPEYUXONIXSV-UHFFFAOYSA-N
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Description

N-(3-(Pyrrolidin-1-yl)propyl)pivalamide is a synthetic organic compound characterized by a pivalamide (tert-butyl carboxamide) group linked to a propyl chain substituted with a pyrrolidine ring.

Properties

Molecular Formula

C12H24N2O

Molecular Weight

212.33 g/mol

IUPAC Name

2,2-dimethyl-N-(3-pyrrolidin-1-ylpropyl)propanamide

InChI

InChI=1S/C12H24N2O/c1-12(2,3)11(15)13-7-6-10-14-8-4-5-9-14/h4-10H2,1-3H3,(H,13,15)

InChI Key

UEVPEYUXONIXSV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NCCCN1CCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(3-(Pyrrolidin-1-yl)propyl)pivalamide typically involves the reaction of pyrrolidine with a propyl halide to form the intermediate n-(3-(Pyrrolidin-1-yl)propyl)amine. This intermediate is then reacted with pivaloyl chloride under basic conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed:

    Oxidation: Pyrrolidin-2-one derivatives.

    Reduction: n-(3-(Pyrrolidin-1-yl)propyl)pivalyl alcohol.

    Substitution: Various substituted pyrrolidine derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of n-(3-(Pyrrolidin-1-yl)propyl)pivalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to inhibition or activation of enzymatic pathways, depending on the specific target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(3-(Pyrrolidin-1-yl)propyl)pivalamide with structurally related pivalamide derivatives, focusing on molecular features, substituent effects, and commercial availability.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Reference
This compound (Hypothetical) C₁₆H₂₉N₃O ~291.43 Pyrrolidinylpropyl, pivalamide Inferred
N-(2-Chloro-6-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)pyridin-3-yl)pivalamide C₁₆H₂₄ClN₃O₂ 325.83 Chloropyridine, hydroxymethylpyrrolidine
N-(3-(3-Hydroxypropyl)pyridin-2-yl)pivalamide C₁₃H₂₀N₂O₂ 236.31 Hydroxypropyl, pyridine
N-(2-Chloro-6-(3-hydroxyprop-1-ynyl)pyridin-3-yl)pivalamide C₁₃H₁₅ClN₂O₂ 266.72 Chloropyridine, hydroxypropynyl
N-(5-Hydroxypyridin-2-yl)pivalamide C₁₀H₁₄N₂O₂ 194.23 Hydroxypyridine
N-(3-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-4-yl)pivalamide C₂₂H₃₈ClN₃O₂Si 440.10 Silyl-protected pyrrolidine, chloropyridine

Key Observations

Substituent Diversity: Chloropyridine derivatives (e.g., ) exhibit higher molecular weights due to halogenation and additional functional groups.

Protective Groups: Silyl-protected pyrrolidine derivatives (e.g., ) are common in multi-step syntheses to prevent undesired reactions at reactive hydroxyl or amino sites. These compounds are typically more stable but require deprotection for functional activity.

Price and Availability :

  • Most pivalamide derivatives in the Catalog of Pyridine Compounds (2017) are priced at $400–$6000 per gram-scale batch, with bulk discounts (e.g., 25 g for $4800) . The hypothetical this compound would likely follow similar pricing trends due to comparable synthetic complexity.

Research Findings

  • Computational Insights : Density Functional Theory (DFT) studies (e.g., B3LYP functionals ) suggest that substituents like pyrrolidine and pivalamide influence electronic properties (e.g., HOMO-LUMO gaps) and vibrational spectra, which are critical for predicting reactivity and spectroscopic behavior.
  • Biological Relevance : Analogs with chloropyridine and pyrrolidine moieties (e.g., ) are often explored as kinase inhibitors or antimicrobial agents, leveraging the pyrrolidine’s ability to mimic natural amine substrates.

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